molecular formula C18H31NO10 B609283 m-PEG6-NHS ester CAS No. 1449390-12-8

m-PEG6-NHS ester

Katalognummer B609283
CAS-Nummer: 1449390-12-8
Molekulargewicht: 421.44
InChI-Schlüssel: KIIPLYSZOISNAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

M-PEG6-NHS ester is a non-cleavable 6 unit PEG ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

The synthesis of this compound involves the use of a non-cleavable 6 unit PEG ADC linker . This linker is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .


Molecular Structure Analysis

The molecular weight of this compound is 421.44 and its formula is C18H31NO10 . The InChI key is KIIPLYSZOISNAS-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

This compound is a liquid that appears colorless to light yellow . . It is stored at -20°C for 3 years or at 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

  • Bioactive Hydrogel Development : PEG-based hydrogels, particularly those using acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS), are used extensively in regenerative medicine and drug delivery. These hydrogels benefit from controlled bioactive factor introduction, such as proteins and drugs, due to their resistance to protein adsorption and cell adhesion (Browning et al., 2013).

  • PEGylation in Biopharmaceuticals : The process of PEGylation, involving the covalent bonding of PEG to peptides or proteins, improves bioavailability and reduces immunogenicity of biopharmaceuticals. m-PEG-NHS esters are used as reagents in these PEGylation processes due to their reactivity with primary amine groups (Crafts et al., 2016).

  • OMNCL for Polymer Hydrogel Formation : The use of N-hydroxysuccinimide (NHS) activated oxo-esters in oxo-ester mediated native chemical ligation (OMNCL) facilitates polymer hydrogel formation, useful in in-vitro cell encapsulation and in-vivo implantation (Strehin et al., 2013).

  • Injectable Hydrogels for Biomedical Applications : PEG hydrogels, modified with NHS-activated esters, are developed for injectable applications in drug delivery and stimuli-responsive drug release, demonstrating dual redox responsive degradation behaviors (Gong et al., 2017).

  • Stapling on Peptides and Proteins : NHS-activated acrylamides are used for amino-sulfhydryl stapling on native peptides and proteins, enabling the late-stage functionalization of these biomolecules with PEG units, fluorescent probes, or cytotoxic agents (Silva et al., 2021).

  • pH Responsive Delivery of Drugs : The use of PEG-NHS in pH-responsive delivery systems, particularly for anticancer drugs like methotrexate, has shown potential in improving drug loading and release rates, as well as inducing enhanced cytotoxicity in cancer cells (Farzanfar et al., 2021).

  • Tissue Adhesive and Hydrogel Development : PEG-NHS derivatives are used in the development of chondroitin sulfate-PEG adhesives and hydrogels for various biomedical applications, including wound healing and regenerative medicine (Strehin et al., 2010).

  • Protein PEGylation with Functional Polymers : The creation of well-defined polymethacrylates with PEG side chains, which involve NHS esters, enables the conjugation of small molecules and peptides to proteins, offering a new avenue for protein PEGylation (Chenal et al., 2011).

  • Drug Delivery Optimization : PEGylation of drug conjugates, especially with NHS esters, has been instrumental in enhancing the efficacy and safety of various drugs by improving their solubility, stability, and bioavailability (Greenwald et al., 2003).

  • Chemical Cross-linking in Protein Research : NHS esters are pivotal in chemical cross-linking of lysine residues in proteins, aiding in protein research and mass spectrometry analyses (Kalkhof & Sinz, 2008).

Wirkmechanismus

Target of Action

The primary target of m-PEG6-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems, making them ideal targets for the action of this compound.

Mode of Action

This compound is a non-cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The NHS ester group in the compound reacts with the primary amines of proteins to form stable amide bonds . This reaction allows the compound to attach to its targets and modify their properties.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The action of this compound in the synthesis of PROTACs allows for the selective degradation of target proteins .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of antibody-drug conjugates (ADCs) or PROTACs . These molecules have a wide range of applications in biomedical research, particularly in the development of targeted therapy drugs . The ability of this compound to selectively target and modify proteins allows for the precise manipulation of biological systems.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction between the NHS ester group and primary amines occurs efficiently in neutral or weakly alkaline buffers . Additionally, the stability of the compound is affected by temperature, with recommended storage conditions being -20°C for the pure form .

Safety and Hazards

M-PEG6-NHS ester is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemische Analyse

Biochemical Properties

m-PEG6-NHS ester plays a significant role in biochemical reactions. It contains an NHS ester, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is covalent bonding, leading to stable amide bonds .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of ADCs and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The mechanism of action of this compound is based on its ability to form stable amide bonds with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . This property is utilized in the synthesis of ADCs and PROTACs .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are crucial factors in laboratory settings. The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended to use the reagent immediately after dissolving and not to prepare stock solutions for storage .

Metabolic Pathways

Given its role in the synthesis of ADCs and PROTACs, it may interact with various enzymes and cofactors during the degradation of these molecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its hydrophilic PEG spacer, which increases its solubility in aqueous media .

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO10/c1-23-6-7-25-10-11-27-14-15-28-13-12-26-9-8-24-5-4-18(22)29-19-16(20)2-3-17(19)21/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIPLYSZOISNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.